molecular formula C12H8BrClN2O5S B5035598 N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide

N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide

Cat. No.: B5035598
M. Wt: 407.62 g/mol
InChI Key: KAYRZSCFXGUCBX-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of bromine, chlorine, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the bromination of a phenolic compound. The process includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is unique due to the combination of bromine, chlorine, nitro, and sulfonamide groups in a single molecule. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O5S/c13-9-5-7(1-4-12(9)17)15-22(20,21)8-2-3-10(14)11(6-8)16(18)19/h1-6,15,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYRZSCFXGUCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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